molecular formula C13H17ClN2 B2355663 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride CAS No. 15918-67-9

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride

Cat. No.: B2355663
CAS No.: 15918-67-9
M. Wt: 236.74
InChI Key: AFPYJCCJQLMODL-UHFFFAOYSA-N
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Description

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride is a complex heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to obtain the desired azepinoindole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family, known for its wide range of biological activities.

    Tryptophan: An essential amino acid and indole derivative, important in protein synthesis and as a precursor to serotonin.

    Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation and other physiological processes.

Uniqueness

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

9-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-2-3-12-11(8-9)10-4-6-14-7-5-13(10)15-12;/h2-3,8,14-15H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPYJCCJQLMODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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